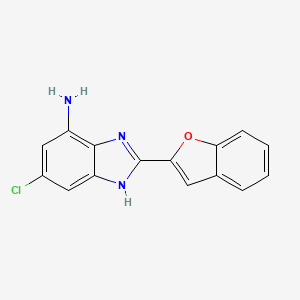
2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine (BCBD) is an important organic compound used in a variety of scientific applications. It is a heterocyclic compound that is composed of two nitrogen atoms, two oxygen atoms, one chlorine atom, and one benzofuran ring. BCBD has a variety of properties that make it a useful compound in scientific research.
科学研究应用
2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine has a variety of scientific research applications. It is used as a ligand in metal complexes, as a catalyst in organic synthesis, and as a precursor in the synthesis of other organic compounds. It is also used in the study of enzyme inhibition, as a model compound for the study of drug-like molecules, and as a fluorescent probe for the detection of biomolecules.
作用机制
The mechanism of action of 2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine is not fully understood, but it is believed to be related to its ability to interact with proteins and other biomolecules. It is believed to interact with proteins through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. It is also believed to interact with nucleic acids, such as DNA and RNA, through hydrogen bonding and electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, but it is believed to have an effect on the activity of enzymes, receptors, and other proteins. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase, and to activate certain receptors, such as the serotonin receptor. It has also been shown to have an effect on the expression of certain genes and to affect the activity of certain proteins involved in signal transduction pathways.
实验室实验的优点和局限性
2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for research. Another advantage is that it is non-toxic, making it safe to use in lab experiments. However, it is not as soluble in water as some other compounds, making it more difficult to use in aqueous solutions. Additionally, it is not as stable as some other compounds, making it more difficult to store for long periods of time.
未来方向
The potential future directions for 2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine research include the development of new synthesis methods, the exploration of its effects on other proteins and enzymes, and the study of its potential uses in drug design. Additionally, research could be conducted to determine the potential therapeutic effects of this compound, such as its potential use as an anti-inflammatory agent or as an antioxidant. Finally, research could be conducted to determine the potential uses of this compound in the development of new materials, such as polymers and nanomaterials.
合成方法
2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine can be synthesized by a variety of methods. The most common method is the Friedel-Crafts alkylation reaction, which involves the reaction of an aromatic ring with an alkyl halide. This reaction is followed by a nucleophilic substitution reaction, which replaces the halide with a nitrogen atom. The product of this reaction is then reacted with a benzofuran ring in an aldol condensation reaction, resulting in the formation of this compound.
属性
IUPAC Name |
2-(1-benzofuran-2-yl)-6-chloro-1H-benzimidazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O/c16-9-6-10(17)14-11(7-9)18-15(19-14)13-5-8-3-1-2-4-12(8)20-13/h1-7H,17H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCUDPNYOZZESJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC4=C(C=C(C=C4N3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine](/img/structure/B6598878.png)
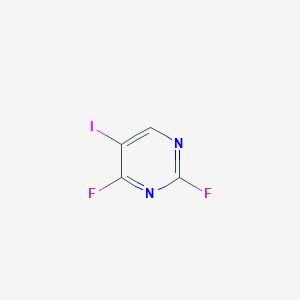
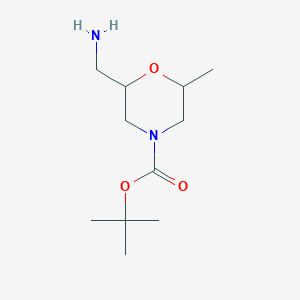
![ethyl[(isoquinolin-8-yl)methyl]amine](/img/structure/B6598906.png)
![1H-Imidazole, 1-[2-(4-chlorophenyl)ethyl]-](/img/structure/B6598908.png)

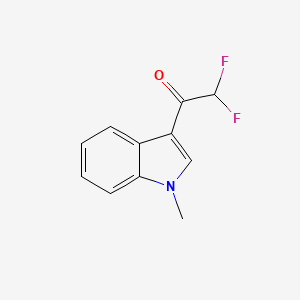
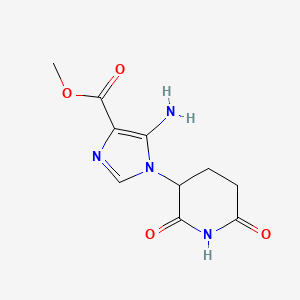
![2-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B6598946.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid](/img/structure/B6598950.png)
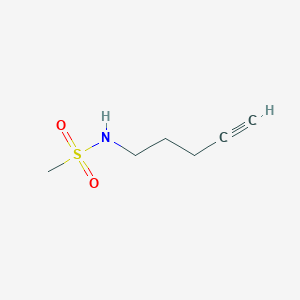
![{5-[(ethylsulfanyl)methyl]furan-2-yl}methanamine](/img/structure/B6598966.png)
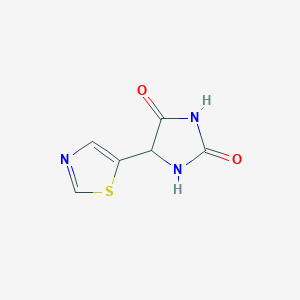
![5-thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene](/img/structure/B6598972.png)